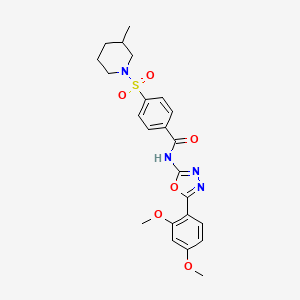
4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring . They are known for their wide range of applications and interesting biological activity profile .
Molecular Structure Analysis
Benzimidazole derivatives typically have a bicyclic structure consisting of a fused benzene and imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution and condensation reactions . The exact reactions can vary depending on the specific benzimidazole derivative andScientific Research Applications
DNA Binding and Staining
4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid, due to its structural similarity with known benzimidazole derivatives, might exhibit affinity for binding to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. This functionality derives from the ability of benzimidazole analogues like Hoechst 33258 to bind DNA, facilitating their use as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and flow cytometry. These applications underscore the potential of benzimidazole derivatives in molecular biology research for visualization and quantification of DNA within cells (Issar & Kakkar, 2013).
Synthesis of Heterocyclic Compounds
The compound under discussion may play a crucial role in the synthesis of heterocyclic compounds, given the versatile reactivity of benzimidazole frameworks. Benzimidazoles serve as key intermediates in the production of molecules with significant pharmaceutical or biological interest. The reactivity of the benzimidazole moiety, particularly when functionalized with a sulfanyl group, may be exploited in synthetic chemistry to develop novel heterocyclic molecules with diverse therapeutic potentials, including antimicrobial, antiviral, and anticancer activities (Ibrahim, 2011).
Anticancer Research
Benzimidazole derivatives, by extension including this compound, have shown a broad spectrum of biological activities, particularly in anticancer research. They have been investigated for their potential to interfere with cellular mechanisms such as DNA replication and cell division, acting as topoisomerase inhibitors or tubulin assembly inhibitors. This broad range of action makes them promising scaffolds for the design of new anticancer agents with targeted therapeutic effects (Akhtar et al., 2019; Davidse, 1986).
Pharmacological Synthesis and Activity
Further reinforcing its relevance, benzimidazole and its derivatives, including potentially this compound, serve as significant components in the synthesis of pharmacologically active compounds. These derivatives have been linked to a variety of therapeutic applications, such as antimicrobial, antiviral, and antiparasitic activities, among others. The structural features of benzimidazoles enable the design and synthesis of novel therapeutic agents, highlighting the importance of this scaffold in medicinal chemistry (Babbar et al., 2020).
properties
IUPAC Name |
4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJEMDMHCDBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)


![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)


![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)
![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)
![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)
![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)
